3-{5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine
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Overview
Description
3-{5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, nickel catalysts for cyclization, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of sulfonyl derivatives.
Scientific Research Applications
3-{5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 3-{5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. The sulfonyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
What sets 3-{5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine apart is its combination of multiple heterocyclic structures, which confer unique chemical and biological properties
Properties
Molecular Formula |
C21H24N6O2S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-(1,2-dimethylimidazol-4-yl)sulfonyl-2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C21H24N6O2S/c1-15-22-21(14-25(15)2)30(28,29)27-12-17-10-26(11-18(17)13-27)20-9-8-19(23-24-20)16-6-4-3-5-7-16/h3-9,14,17-18H,10-13H2,1-2H3 |
InChI Key |
BDONVOSBGMDUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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